细胞松弛素 j

描述

Synthesis Analysis

Cytochalasin J has been isolated from natural sources such as marine sediment-derived fungus, Phomopsis sp., along with other analogues through chemical analysis and biosynthetic considerations. Acid-mediated transformations play a crucial role in diversifying the chemical structure of cytochalasin J, highlighting the importance of stereo- and regiospecific intramolecular cycloadditions (Shang et al., 2017). Additionally, synthetic routes to cytochalasins, including cytochalasin J, have been developed, illustrating the complex chemical synthesis processes involving enantioselective, modular, and general approaches (Haidle & Myers, 2004).

Molecular Structure Analysis

The molecular structure of cytochalasin J and its analogues is determined through detailed spectroscopic analysis and chemical interconversion studies. The acid sensitivity of cytochalasins is critical for understanding the molecular structure as it undergoes selective conversion under specific conditions, leading to novel fused heterocycles (Shang et al., 2017).

Chemical Reactions and Properties

Cytochalasin J's chemical properties are significantly influenced by its acid sensitivity, leading to the formation of new analogues through acid-mediated handling artifacts. This reactivity underscores the potential for novel biomimetic transformations and the generation of new chemical diversity within the cytochalasin family (Shang et al., 2017).

Physical Properties Analysis

The physical properties of cytochalasin J, such as solubility, melting point, and optical activity, are essential for understanding its behavior in biological systems. These properties are influenced by the compound's complex molecular structure, including the macrocyclic ring and fused bicyclic systems.

Chemical Properties Analysis

The chemical properties of cytochalasin J are characterized by its interactions with biological molecules, affecting processes like actin polymerization and cell morphology. Its ability to bind to actin and alter its polymerization is a key feature, providing insights into its biological activities and potential applications in biochemical research (Cooper, 1987).

科学研究应用

肌动蛋白抑制和染色体运动:细胞松弛素 J 作为一种肌动蛋白抑制剂,影响哺乳动物细胞中的染色体运动和纺锤体附着。它表明肌动蛋白肌球蛋白系统在调节染色体附着和运动中发挥作用 (Snyder, Ha, Olsofka, & Wahdan, 2010).

运动蛋白的重新分布:用细胞松弛素 J 处理可以减少中期细胞核区中的抗戴宁染色,并重新组织整个细胞质中的抗戴宁染色 (Robinson & Snyder, 2003).

研究生物过程中肌动蛋白:细胞松弛素与鬼笔环肽一起,通常用于探索肌动蛋白在生物过程中的作用,作为肌动蛋白结合蛋白的模型 (Cooper, 1987).

溶酶体融合研究的模型系统:细胞松弛素 B,一种相关化合物,增强了人多形核白细胞溶酶体酶的释放,使其成为溶酶体融合定量研究的宝贵模型系统 (Zurier, Hoffstein, & Weissmann, 1973).

抗炎、抗真菌和酶抑制特性:细胞松弛素 J 和 H 表现出有效的抗炎、抗真菌和乙酰胆碱酯酶酶抑制特性 (Chapla et al., 2014).

对细胞结构和事件的影响:细胞松弛素在其体内和体外效应之间显示出很强的正相关性,这主要归因于它们与肌动蛋白(共同的靶蛋白)的相互作用 (Yahara, Harada, Sekita, Yoshihira, & Natori, 1982).

抑制肌动蛋白聚合:细胞松弛素 D,另一种相关化合物,可以抑制人血小板中的肌动蛋白聚合,并诱导丝状肌动蛋白快速解聚,改变血小板形状 (Casella, Flanagan, & Lin, 1981).

在细胞运动和 DNA 合成研究中的应用:细胞松弛素 B 已被用于研究静止 3T3 细胞中的细胞运动、DNA 合成和转运 (Brownstein, Rozengurt, de Asúa, & Stoker, 1975).

作用机制

安全和危害

属性

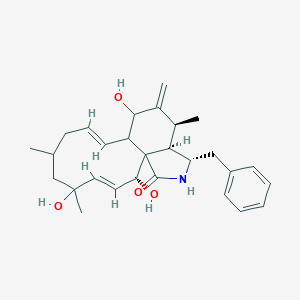

IUPAC Name |

16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17-18,21-25,30-31,33H,3,9,15-16H2,1-2,4H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQNIEMKORIOQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytochalasin j | |

CAS RN |

53760-20-6 |

Source

|

| Record name | Cytochalasin J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cytochalasin J (CJ) primarily targets actin filaments, key components of the cytoskeleton. [, ] It disrupts actin polymerization, affecting various cellular processes dependent on a functional cytoskeleton. This disruption has been shown to have a significant impact on mitotic spindle microtubule organization and kinetochore structure. [, ] Specifically, CJ treatment leads to:

- Reduced kinetochore microtubules (kMTs) and fragmented non-kinetochore microtubules (nkMTs). [, ]

- Altered kinetochore structure, particularly the kinetochore lamina, affecting chromosome attachment to spindle fibers. [, ]

- Disrupted chromosome congression and movement, leading to chromosomes remaining at the periphery of the spindle or completely detaching. [, ]

- Delayed entry into anaphase and reduced rate of chromosome movement during anaphase A. []

A: Studies using PtK1 cells show that CJ's effects on kinetochore structure are dependent on the mitotic stage. [] When applied to cells arrested at preanaphase with nocodazole, CJ still caused significant alterations in both MT organization and kinetochore structure, even though the mitotic clock had been advanced. [] This suggests that CJ's influence is not strictly time-dependent but also related to the maturation state of the kinetochore and its interaction with microtubules.

A: While the research primarily focuses on CJ's impact on mitosis, other studies suggest that it can also affect the distribution of motor proteins. [] This broader influence indicates that CJ's disruption of actin filaments can have implications for various cellular processes beyond cell division, including intracellular transport and cell motility.

A: While the research primarily associates CJ production with fungi, it's worth noting that one study isolated CJ from an Australian marine sediment-derived Phomopsis sp. [] Whether the compound is produced directly by the fungus or results from interactions within the complex marine sediment environment requires further investigation. This finding highlights the potential for discovering CJ producers in diverse ecological niches.

A: Interestingly, research indicates that CJ and its analog, Cytochalasin H, isolated from an endophytic fungus, demonstrated potent inhibition of reactive oxygen species (ROS) production by stimulated human neutrophils. [] This finding suggests potential anti-inflammatory properties for these compounds. Furthermore, Cytochalasin H also showed antifungal activity and inhibition of acetylcholinesterase, broadening its potential bioactivity profile. []

A: Research has revealed that CJ is highly sensitive to acid-mediated transformation. [] This sensitivity led to the discovery of novel cytochalasin analogs, initially thought to be natural products but later identified as artifacts of the extraction process. [] This finding emphasizes the importance of careful handling and analysis during CJ isolation and characterization to avoid misinterpreting results. Additionally, understanding CJ's acid sensitivity is crucial when considering its potential applications, particularly in acidic biological environments or drug delivery systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)